molecular formula C18H13BrN2O4 B2889815 7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883952-63-4

7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2889815
CAS No.: 883952-63-4
M. Wt: 401.216
InChI Key: LMNZJBXXVCZMFJ-UHFFFAOYSA-N
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Description

7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a bromine atom, an ethyl group, a furan ring, and a chromeno-pyrimidine core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Chromeno-Pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyrimidine and a chromone derivative.

    Introduction of the Bromine Atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Furan Ring: This step involves the use of a furan-2-ylmethyl halide, which can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the chromeno-pyrimidine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydrochromeno-pyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is not fully understood, but it is believed to involve interactions with specific molecular targets. These may include enzymes or receptors that are critical for cellular processes. The compound’s unique structure allows it to fit into binding sites and modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione: shares similarities with other heterocyclic compounds that contain furan, chromone, or pyrimidine moieties.

    Examples: 7-bromo-2-ethylchromone, 3-(furan-2-ylmethyl)pyrimidine, and other brominated heterocycles.

Uniqueness

  • The combination of the bromine atom, ethyl group, furan ring, and chromeno-pyrimidine core in a single molecule makes this compound unique.
  • This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

7-bromo-2-ethyl-3-(furan-2-ylmethyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O4/c1-2-14-20-17-15(18(23)21(14)9-11-4-3-7-24-11)16(22)12-8-10(19)5-6-13(12)25-17/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNZJBXXVCZMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=O)C3=C(O2)C=CC(=C3)Br)C(=O)N1CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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